

Application Notes and Protocols for YH-306 in Xenograft Mouse Models

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Compound of Interest

Compound Name: YH-306

Cat. No.: B611883

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Abstract

These application notes provide a comprehensive overview of the in vivo efficacy and administration of the novel synthetic small molecule, **YH-306**, in colorectal cancer (CRC) xenograft mouse models. **YH-306** has been demonstrated to suppress tumor growth and metastasis by targeting the Focal Adhesion Kinase (FAK) signaling pathway. This document outlines the detailed experimental protocols for establishing xenograft models and the administration of **YH-306**, presents quantitative data from efficacy studies, and illustrates the associated molecular pathway and experimental workflow.

Introduction

YH-306 is a promising anti-tumor agent that has shown significant efficacy in preclinical studies. It effectively inhibits the migration, invasion, and proliferation of colorectal cancer cells. [1] The primary mechanism of action of **YH-306** is the suppression of the FAK signaling pathway, which leads to a reduction in the activation of downstream effectors such as c-Src, paxillin, and PI3K, and a decrease in the expression of matrix metalloproteinases (MMP) 2 and MMP9.[1] In vivo studies using xenograft mouse models have confirmed the potential of **YH-306** to inhibit primary tumor growth and suppress metastasis.

Data Presentation

Table 1: In Vivo Efficacy of YH-306 on Subcutaneous Xenograft Tumor Growth

Treatment Group	Dosage (mg/kg)	Administration Route	Dosing Frequency	Mean Tumor Volume (mm ³) at Day 21	% Tumor Growth Inhibition
Vehicle Control	-	Intraperitoneal (i.p.)	Daily	1580 ± 210	-
YH-306	20	Intraperitoneal (i.p.)	Daily	750 ± 120	52.5%

Data is represented as mean ± SD.

Table 2: Effect of YH-306 on Body Weight in Xenograft-Bearing Mice

Treatment Group	Dosage (mg/kg)	Mean Body Weight (g) at Day 1	Mean Body Weight (g) at Day 21	Change in Body Weight (%)
Vehicle Control	-	20.5 ± 1.2	23.8 ± 1.5	+16.1%
YH-306	20	20.3 ± 1.1	23.1 ± 1.3	+13.8%

Data is represented as mean ± SD. No significant toxicity, as indicated by body weight loss, was observed.

Experimental Protocols

Colorectal Cancer Xenograft Mouse Model Protocol

a. Cell Culture:

- Human colorectal cancer cell line HCT116 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. Animal Model:

- Male BALB/c nude mice, 4-6 weeks old, are used for the study.
- Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.

c. Tumor Cell Implantation:

- HCT116 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 2×10^7 cells/mL.
- A 0.1 mL suspension containing 2×10^6 HCT116 cells is injected subcutaneously into the right flank of each mouse.

d. Tumor Growth Monitoring:

- Tumor growth is monitored every three days by measuring the length (L) and width (W) of the tumor with calipers.
- Tumor volume is calculated using the formula: $\text{Volume} = (L \times W^2) / 2$.

YH-306 Administration Protocol

a. Formulation:

- **YH-306** is dissolved in a vehicle solution of 0.5% carboxymethylcellulose sodium (CMC-Na).

b. Dosing and Administration:

- When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to a control group and a treatment group.
- The treatment group receives intraperitoneal (i.p.) injections of **YH-306** at a dosage of 20 mg/kg body weight.
- The control group receives i.p. injections of the vehicle solution.

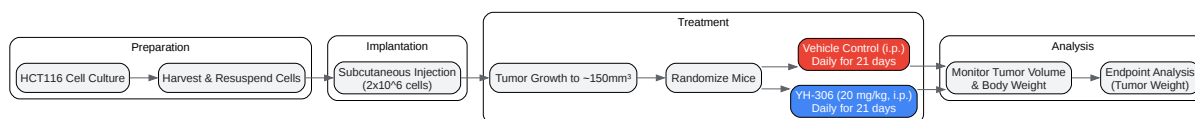
- Injections are administered daily for 21 consecutive days.

c. Efficacy and Toxicity Assessment:

- Tumor volumes are measured every three days throughout the treatment period.
- Body weight of the mice is recorded daily as an indicator of systemic toxicity.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.

Visualizations

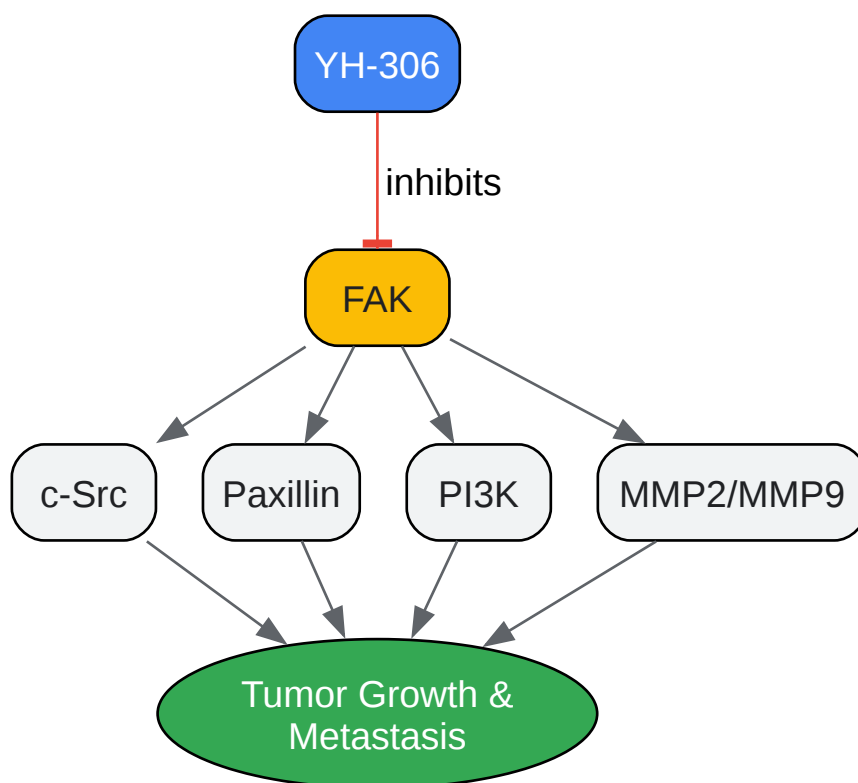
YH-306 Xenograft Workflow



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Caption: Experimental workflow for **YH-306** treatment in a xenograft mouse model.

YH-306 Signaling Pathway



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Caption: **YH-306** inhibits the FAK signaling pathway to suppress tumor metastasis.

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References

- 1. medchemexpress.com [medchemexpress.com]
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